molecular formula C20H18FN5O2 B12179802 N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12179802
M. Wt: 379.4 g/mol
InChI Key: XJTSELRRBDWQRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both indole and triazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The triazole ring is also a significant pharmacophore in medicinal chemistry, contributing to the compound’s potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multi-step reactionsMicrowave-assisted synthesis has been reported to enhance the yield and reduce reaction time significantly .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include various substituted indole and triazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, modulating their activity and leading to therapeutic effects. The triazole ring enhances the compound’s stability and bioavailability, allowing it to exert its effects more efficiently .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.

    1-(4-fluorobenzyl)-1H-1,2,4-triazole: Shares the triazole moiety but lacks the indole component.

Uniqueness

N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to its combination of indole and triazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. This dual functionality makes it a versatile compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C20H18FN5O2/c1-28-16-6-7-17-14(11-16)8-9-26(17)12-19(27)23-20-22-18(24-25-20)10-13-2-4-15(21)5-3-13/h2-9,11H,10,12H2,1H3,(H2,22,23,24,25,27)

InChI Key

XJTSELRRBDWQRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.